Glycine, N-(N-D-γ-glutamyl-L-cysteinyl)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of glycine, N-(N-D-γ-glutamyl-L-cysteinyl)- involves the enzymatic reaction of glutamic acid, cysteine, and glycine. The first step is the formation of γ-glutamylcysteine from glutamic acid and cysteine, catalyzed by the enzyme γ-glutamylcysteine synthetase. This intermediate then reacts with glycine in the presence of glutathione synthetase to form glycine, N-(N-D-γ-glutamyl-L-cysteinyl)- .
Industrial Production Methods
Industrial production of glycine, N-(N-D-γ-glutamyl-L-cysteinyl)- is typically achieved through fermentation processes using microorganisms such as Saccharomyces cerevisiae. The fermentation medium is optimized with amino acids and other nutrients to enhance the yield of the tripeptide .
Chemical Reactions Analysis
Types of Reactions
Glycine, N-(N-D-γ-glutamyl-L-cysteinyl)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form glutathione disulfide (GSSG).
Reduction: The disulfide form (GSSG) can be reduced back to the thiol form (GSH) by glutathione reductase.
Conjugation: It can conjugate with electrophilic compounds through the action of glutathione S-transferases
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other peroxides.
Reduction: NADPH as a reducing agent in the presence of glutathione reductase.
Conjugation: Electrophilic compounds such as xenobiotics in the presence of glutathione S-transferases
Major Products Formed
Oxidation: Glutathione disulfide (GSSG).
Reduction: Reduced glutathione (GSH).
Conjugation: Glutathione conjugates with various electrophilic compounds
Scientific Research Applications
Glycine, N-(N-D-γ-glutamyl-L-cysteinyl)- has a wide range of scientific research applications:
Chemistry: Used as a reducing agent and in the synthesis of other compounds.
Biology: Plays a role in cellular redox homeostasis, detoxification, and signal transduction.
Medicine: Investigated for its potential in treating oxidative stress-related diseases, cancer, and neurodegenerative disorders.
Industry: Used in the food and pharmaceutical industries as an antioxidant and preservative
Mechanism of Action
Glycine, N-(N-D-γ-glutamyl-L-cysteinyl)- exerts its effects primarily through its antioxidant properties. It participates in the detoxification of reactive oxygen species and electrophilic compounds. The compound acts as a cofactor for enzymes such as glutathione peroxidase and glutathione S-transferase, which are involved in reducing peroxides and conjugating electrophiles, respectively. It also plays a role in the regulation of cellular signaling pathways through redox-dependent mechanisms .
Comparison with Similar Compounds
Similar Compounds
γ-Glutamylcysteine: An intermediate in the synthesis of glycine, N-(N-D-γ-glutamyl-L-cysteinyl)-.
Glutathione disulfide (GSSG): The oxidized form of glycine, N-(N-D-γ-glutamyl-L-cysteinyl)-.
Cysteine: A precursor amino acid in the synthesis of glycine, N-(N-D-γ-glutamyl-L-cysteinyl)-
Uniqueness
Glycine, N-(N-D-γ-glutamyl-L-cysteinyl)- is unique due to its tripeptide structure and its ability to participate in a wide range of biochemical reactions. Its role as a major cellular antioxidant and its involvement in detoxification processes distinguish it from other similar compounds .
Properties
CAS No. |
108457-42-7 |
---|---|
Molecular Formula |
C9H13NO |
Molecular Weight |
0 |
Origin of Product |
United States |
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